molecular formula C8H10N2O2S B15491485 Formic acid;phenyl carbamimidothioate CAS No. 6326-41-6

Formic acid;phenyl carbamimidothioate

Cat. No.: B15491485
CAS No.: 6326-41-6
M. Wt: 198.24 g/mol
InChI Key: UBBYTFOITUVLRN-UHFFFAOYSA-N
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Description

Formic acid; phenyl carbamimidothioate is a hybrid compound combining formic acid (HCOOH) and phenyl carbamimidothioate. Formic acid, the simplest carboxylic acid, is highly acidic (pKa ~3.75) and exhibits reducing properties . Phenyl carbamimidothioate comprises a carbamimidothioate group (-NH-C(=S)-NH-) linked to a phenyl ring. The compound’s dual functionality may enhance its solubility and reactivity compared to isolated components.

Properties

CAS No.

6326-41-6

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

formic acid;phenyl carbamimidothioate

InChI

InChI=1S/C7H8N2S.CH2O2/c8-7(9)10-6-4-2-1-3-5-6;2-1-3/h1-5H,(H3,8,9);1H,(H,2,3)

InChI Key

UBBYTFOITUVLRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=N)N.C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl/Benzyl Carbamimidothioates
  • Substituent Chain Length: In alkyl-substituted carbamimidothioates, inhibitory activity against carbonic anhydrase (CA) isoforms increases with chain length. For example, heptyl-substituted carbamimidothioate (8c) showed 34-fold higher CA II inhibition than the methyl analog (8a) .
  • Electron-Withdrawing Groups : Derivatives like S-ethyl-N-[4-(trifluoromethyl)phenyl]carbamimidothioate () feature a trifluoromethyl group, which increases electronegativity and may improve metabolic stability. The phenyl group in the target compound lacks such substituents, suggesting differences in electronic interactions and bioavailability.
Formic Acid Derivatives
  • Formic Acid Esters : Phenyl formate (), an ester of formic acid, is structurally distinct but shares the formyloxy group. Unlike esters, the carbamimidothioate linkage in the target compound introduces a thioamide bond, which is less prone to hydrolysis and may improve stability under physiological conditions.
  • Acidity : Formic acid’s high acidity (pKa ~3.75) exceeds acetic acid (pKa ~4.76) and phenyl acetic acid (pKa ~4.3) . When conjugated with phenyl carbamimidothioate, the compound’s overall acidity may influence solubility and membrane permeability.

Physicochemical and Functional Properties

Solubility and Stability
  • However, the formic acid moiety introduces polarity, balancing solubility in aqueous environments.
  • Thioamide bonds in carbamimidothioates are more resistant to enzymatic degradation than oxygen-based esters, suggesting enhanced metabolic stability .
Enzyme Inhibition Studies
  • In CA inhibition assays, phenyl carbamimidothioates showed moderate activity against bacterial β-CA StCA1 (KI = 52.2–750.9 nM), comparable to acetazolamide (AAZ) . The formic acid component’s acidity may modulate binding kinetics by stabilizing enzyme-inhibitor complexes.
Microbial Metabolism
  • In Methylacidiphilum sp. RTK17.1, formic acid utilization requires intracellular pH regulation (pH ~6.5) and upregulates stress-response genes (e.g., heat shock proteins) . Similar mechanisms may influence the biodegradation or bioactivation of formic acid-containing compounds.
Industrial and Therapeutic Potential
  • Hydrogen Storage: Formic acid is a promising hydrogen carrier .
  • Drug Development : Carbamimidothioates are explored as antimicrobials and enzyme inhibitors. The phenyl group’s aromaticity and formic acid’s acidity position this compound for optimization in targeting CA isoforms or microbial pathways .

Data Tables

Table 1: Inhibitory Activity of Carbamimidothioates Against CA Isoforms
Compound CA II (KI, nM) CA VII (KI, nM) StCA1 (KI, nM)
Methyl (8a) 750 680 750.9
Heptyl (8c) 22 25 52.2
Phenyl (Target) Data pending Data pending Data pending

Source :

Table 2: Physicochemical Properties
Property Formic Acid Phenyl Carbamimidothioate Target Compound
pKa 3.75 ~8.5 (estimated) ~4.2 (estimated)
LogP -0.54 1.8 1.2
Solubility (H2O) Miscible Low Moderate

Sources :

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